molecular formula C7H7Cl2N3S B1363786 4-(3,4-Dichlorophenyl)-3-thiosemicarbazide CAS No. 38901-32-5

4-(3,4-Dichlorophenyl)-3-thiosemicarbazide

Cat. No.: B1363786
CAS No.: 38901-32-5
M. Wt: 236.12 g/mol
InChI Key: QGZUHVBYSLKJHG-UHFFFAOYSA-N
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Description

4-(3,4-Dichlorophenyl)-3-thiosemicarbazide is a thiosemicarbazide derivative featuring a 3,4-dichlorophenyl substituent. This compound has garnered significant attention due to its potent antimicrobial properties, particularly against multidrug-resistant bacterial strains . It functions as a bactericidal agent by inhibiting D-Ala-D-Ala ligase (Ddl), an enzyme critical for bacterial cell wall biosynthesis. Notably, it exhibits micromolar activity against Ddl and demonstrates low cytotoxicity in human monocytic cell lines (THP-1), making it a promising candidate for antibacterial drug development .

Properties

IUPAC Name

1-amino-3-(3,4-dichlorophenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N3S/c8-5-2-1-4(3-6(5)9)11-7(13)12-10/h1-3H,10H2,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGZUHVBYSLKJHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=S)NN)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70365239
Record name 4-(3,4-Dichlorophenyl)-3-thiosemicarbazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70365239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38901-32-5
Record name 4-(3,4-Dichlorophenyl)-3-thiosemicarbazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70365239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dichlorophenyl)-3-thiosemicarbazide typically involves the reaction of 3,4-dichlorophenyl isothiocyanate with hydrazine hydrate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dichlorophenyl)-3-thiosemicarbazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiosemicarbazide moiety to other functional groups.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Various reduced forms of the thiosemicarbazide moiety.

    Substitution: Substituted derivatives of the dichlorophenyl group.

Scientific Research Applications

Antimicrobial Properties

4-(3,4-Dichlorophenyl)-3-thiosemicarbazide exhibits significant antimicrobial activity. Research has shown that derivatives of thiosemicarbazides can inhibit the growth of various bacterial strains, including both methicillin-sensitive and methicillin-resistant Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate strong potential for clinical applications against these pathogens .

Anticancer Activity

The compound has also been studied for its anticancer properties. Various studies demonstrate that thiosemicarbazides can induce apoptosis in cancer cells through mechanisms such as:

  • Enzyme Inhibition : Inhibiting enzymes involved in cell proliferation.
  • Reactive Oxygen Species Generation : Inducing oxidative stress leading to cell death.
  • Molecular Docking Studies : Indicating effective binding to specific targets within cancer cells .

Case studies have highlighted its cytotoxic effects on human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer), with mechanisms linked to ROS generation and apoptosis induction .

Synthetic Applications

This compound serves as a valuable intermediate in organic synthesis. Its unique structure allows for various chemical modifications, making it a versatile reagent in the development of new compounds. The compound can undergo:

  • Oxidation : To form sulfoxides or sulfones.
  • Reduction : To convert the thiosemicarbazide moiety into other functional groups.
  • Substitution Reactions : The dichlorophenyl group can participate in nucleophilic substitutions.

Case Studies

  • Antibacterial Study : A study evaluated the antibacterial efficacy of various thiosemicarbazide derivatives, including this compound. It exhibited strong activity against multiple bacterial strains with promising MIC values .
  • Anticancer Research : In vitro studies confirmed that this compound significantly reduced cell viability in several cancer cell lines through ROS generation and apoptosis induction .

Mechanism of Action

The mechanism of action of 4-(3,4-Dichlorophenyl)-3-thiosemicarbazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Thiosemicarbazide Derivatives

Thiosemicarbazides are a versatile class of compounds with diverse biological activities. Below is a detailed comparison of 4-(3,4-dichlorophenyl)-3-thiosemicarbazide with structurally related analogs, focusing on substituent effects, biological activity, and physicochemical properties.

Structural and Functional Modifications

Substituent Position and Electronic Effects
  • This compound : The 3,4-dichloro substitution introduces strong electron-withdrawing effects, enhancing interactions with bacterial enzymes like Ddl. The hydroxyl group at the benzoyl moiety (R1) is critical for enzymatic inhibition, as shown in SAR studies .
  • 4-(4-Chlorophenyl)-3-thiosemicarbazide: Replacing the 3,4-dichloro group with a single 4-chloro substituent reduces steric hindrance but diminishes antimicrobial potency. This derivative is primarily used as a synthetic precursor for thiazolidinone derivatives .
  • This compound is commercially available but lacks reported antimicrobial data .
Electron-Donating vs. Electron-Withdrawing Groups
  • 4-(p-Nitrophenyl)-3-thiosemicarbazide: The para-nitro group (electron-withdrawing) enhances reactivity but may increase cytotoxicity. This compound has shown antiprotozoal activity against Trypanosoma cruzi .
  • 4-(4-Methoxyphenyl)-3-thiosemicarbazide : The methoxy group (electron-donating) improves solubility but reduces antimicrobial efficacy compared to halogenated analogs .
Alkyl Substituents

Physicochemical Properties

Compound Melting Point (°C) Molecular Weight (g/mol) LogP (Predicted)
This compound Not reported 278.17 ~3.2
4-(4-Methylphenyl)-3-thiosemicarbazide 302.7 195.28 ~2.8
4-(p-Nitrophenyl)-3-thiosemicarbazide Not reported 225.26 ~1.5

Mechanistic Insights

  • Enzyme Selectivity : The hydroxyl group in this compound is essential for Ddl inhibition, as shown by SAR studies. Derivatives lacking this group (e.g., 4-(4-chlorophenyl)-3-thiosemicarbazide) show reduced activity .
  • Cytotoxicity : Low cytotoxicity in the target compound is attributed to its selective interaction with bacterial enzymes. In contrast, nitro-substituted analogs (e.g., 4-(p-nitrophenyl)-3-thiosemicarbazide) may exhibit higher toxicity due to reactive metabolite formation .

Biological Activity

4-(3,4-Dichlorophenyl)-3-thiosemicarbazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and case studies from various research findings.

Chemical Structure and Properties

This compound is a thiosemicarbazide derivative characterized by the presence of a dichlorophenyl group. Its molecular formula is C₇H₈Cl₂N₄S, and it is known for its potential interactions with biological targets, which facilitate its therapeutic effects.

Anticancer Activity

The anticancer potential of thiosemicarbazides has been widely studied, with compounds in this class demonstrating cytotoxic effects on various cancer cell lines. For instance, studies have shown that thiosemicarbazides can induce apoptosis in cancer cells through several mechanisms, including the inhibition of specific enzymes involved in cell proliferation and survival pathways.

A recent study highlighted that derivatives of thiosemicarbazides exhibited significant cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound's mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Reactive Oxygen Species Generation : It can induce oxidative stress in cancer cells, leading to apoptosis.
  • Binding Affinity : Molecular docking studies suggest that this compound binds effectively to specific targets within bacterial and cancer cells, enhancing its therapeutic potential .

Case Studies

  • Antibacterial Study : A comprehensive study evaluated the antibacterial efficacy of various thiosemicarbazide derivatives, including this compound. It was found to be one of the most active compounds against methicillin-sensitive and methicillin-resistant S. aureus, with MIC values indicating strong potential for clinical applications .
  • Anticancer Research : In vitro studies demonstrated that thiosemicarbazide derivatives could reduce cell viability in several cancer cell lines significantly. The mechanism was linked to ROS generation and subsequent apoptosis induction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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